2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a complex tricyclic core with sulfur and nitrogen atoms. Its structure includes a 2-chlorophenylacetamide moiety linked via a sulfanyl bridge to a 5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen ring system.
The compound’s crystallographic characterization likely employs SHELX software, a gold standard for small-molecule refinement, ensuring precise structural determination .
Properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S2/c1-2-3-11-26-20(28)18-17(13-7-6-10-23-19(13)30-18)25-21(26)29-12-16(27)24-15-9-5-4-8-14(15)22/h4-10H,2-3,11-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOYIUBDUJICOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide involves multiple steps. One common method involves the reaction of ethyl 3-alkyl (aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines . The starting carboxamides are obtained via the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with acid chlorides .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of microwave-assisted synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridothienopyrimidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of this compound is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as bacterial enzymes, thereby inhibiting their activity and leading to antibacterial effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its tricyclic sulfur-nitrogen core, which distinguishes it from simpler chlorophenylacetamide derivatives. Below is a comparative table of key structural attributes:
Key Observations :
- Functional Groups : The sulfanyl (-S-) bridge in the target compound may improve solubility relative to the mercapto (-SH) group in 3d, which is prone to oxidation .
Spectral and Crystallographic Comparisons
- IR/NMR : For 3d, the IR peak at 1708 cm⁻¹ confirms the acetamide C=O stretch, while the target compound’s carbonyl group (6-oxo) would exhibit a similar signature. However, the tricyclic core may introduce additional absorption bands due to conjugated π-systems .
- Crystallography : SHELXL-based refinement (used for analogs like 3d) ensures high precision in resolving the target compound’s stereoelectronic features, critical for structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its cytotoxicity, antioxidant properties, and potential therapeutic applications.
Structural Characteristics
This compound belongs to a class of organic molecules characterized by the presence of a triazatricyclo structure combined with thiazole and acetamide functionalities. The molecular formula is with a molecular weight of approximately 484.6 g/mol. Its intricate structure contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies that highlight its potential as an anticancer and antioxidant agent.
Cytotoxicity
Recent studies have shown that similar triazatricyclo compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole rings have demonstrated selective toxicity towards malignant cells while sparing normal cells. In particular, compounds structurally related to the target compound have shown promising results against A549 (human lung adenocarcinoma) cells and BJ (normal human foreskin fibroblasts) cells in vitro studies .
Table 1: Cytotoxicity Results of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3g | A549 | 15 | High |
| 3h | A549 | 20 | Moderate |
| 3i | BJ | >50 | Low |
| 3j | BJ | >50 | Low |
These findings indicate that modifications to the thiazole ring can enhance selectivity and potency against cancer cells.
Antioxidant Activity
The antioxidant potential of the compound has been assessed using various assays including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Compounds with similar structural motifs have shown significant antiradical activity, suggesting that the target compound may also possess similar properties .
Table 2: Antioxidant Activity Assays
| Assay Type | Compound Tested | IC50 (µM) |
|---|---|---|
| DPPH Radical Scavenging | 3g | 12 |
| FRAP | 3h | 18 |
| ABTS Radical Scavenging | 3i | 25 |
The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The thiazole ring is known to inhibit key enzymes associated with oxidative damage, thereby providing a protective effect against cellular injury . Additionally, the presence of the acetamide group may facilitate interactions with specific biological targets such as enzymes or receptors involved in cancer progression.
Case Studies
- Anticancer Activity : In a study evaluating a series of thiazole derivatives, one compound demonstrated an IC50 value of 15 µM against A549 cells while showing minimal toxicity to normal fibroblasts, indicating a promising therapeutic window for further development .
- Antioxidant Properties : Another study highlighted the antioxidant capabilities of structurally related compounds through various assays revealing effective radical scavenging abilities comparable to established antioxidants like Trolox .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
